

GLPG1837: A CFTR Potentiator for Gating Mutations - A Technical Guide

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Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. Gating mutations (Class III) are a specific class of CFTR mutations where the CFTR protein is present at the cell surface but fails to open and close effectively, leading to a significant reduction in ion transport. **GLPG1837** is a novel, potent, and orally bioavailable CFTR potentiator developed to address the underlying defect in CF patients with gating mutations. This technical guide provides an in-depth overview of **GLPG1837**, including its mechanism of action, preclinical and clinical efficacy data, and detailed experimental protocols for its evaluation.

Introduction to CFTR Gating Mutations and the Role of Potentiators

The CFTR protein is an ATP-binding cassette (ABC) transporter that functions as a cAMP-activated and ATP-gated anion channel. Its activity is crucial for maintaining ion and water homeostasis across epithelial surfaces. CFTR mutations are categorized into different classes based on their impact on protein synthesis, trafficking, and function. Class III mutations, also known as gating mutations, result in a CFTR protein that is correctly trafficked to the apical membrane of epithelial cells but has a severely reduced open probability (Po). This "gating"



defect means the channel remains predominantly in a closed state, preventing the normal flow of chloride and bicarbonate ions.

CFTR potentiators are a class of small molecules designed to overcome this gating defect. They act by binding to the CFTR protein and increasing the likelihood of the channel being in an open conformation, thereby augmenting anion transport.

GLPG1837: Mechanism of Action

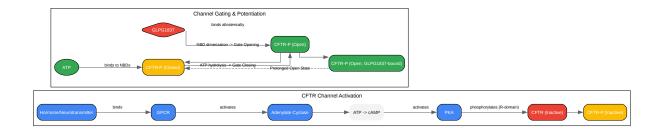
GLPG1837 is a CFTR potentiator that has been shown to be effective in preclinical and clinical studies for individuals with specific gating mutations.[1] Its mechanism of action is understood to be through allosteric modulation of the CFTR protein.

GLPG1837 exhibits state-dependent binding, meaning it has a higher affinity for the open state of the CFTR channel compared to the closed state. This preferential binding stabilizes the open conformation, leading to a prolonged channel open time and an increased overall open probability. Research suggests that **GLPG1837** and another well-known potentiator, ivacaftor, may share a common binding site or mechanism of action.

Signaling Pathway of CFTR Activation and Potentiation by GLPG1837

The following diagram illustrates the signaling pathway leading to CFTR activation and the mechanism of action of **GLPG1837**.





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CFTR Activation and **GLPG1837** Potentiation

Efficacy of GLPG1837 on Gating Mutations

GLPG1837 has demonstrated significant efficacy in restoring the function of various CFTR gating mutations.

Preclinical Data

In vitro studies using Fischer rat thyroid (FRT) cells expressing different human CFTR mutations have been instrumental in characterizing the potency and efficacy of **GLPG1837**.



Mutation	Cell Line	Assay	Paramete r	GLPG183 7 Value	Ivacaftor (VX-770) Value	Referenc e
G551D	FRT	YFP-halide influx	EC50	181 nM	-	[2]
G551D	FRT	Ussing Chamber	% of WT CFTR function	>100%	~25%	[3]
G178R	FRT	YFP-halide influx	% Efficacy vs. Ivacaftor	158%	100%	[3]
S549N	FRT	YFP-halide influx	% Efficacy vs. Ivacaftor	143%	100%	[3]
R117H	FRT	YFP-halide influx	% Efficacy vs. Ivacaftor	119%	100%	[3]

Clinical Data: The SAPHIRA 1 Trial

The SAPHIRA 1 study was a Phase 2a, open-label, single-arm trial designed to evaluate the safety, tolerability, and efficacy of **GLPG1837** in adult CF patients with at least one G551D mutation.



Parameter	Baseline (Post- Ivacaftor Washout)	GLPG1837 125 mg BID (Week 1)	GLPG1837 250 mg BID (Week 2)	GLPG1837 500 mg BID (Weeks 3 & 4)	Reference
Sweat Chloride (mmol/L)	97.7	-	-	68.7	[4]
ppFEV1 (%)	68.5	-	-	73.1 (returned to pre-washout levels)	[4]

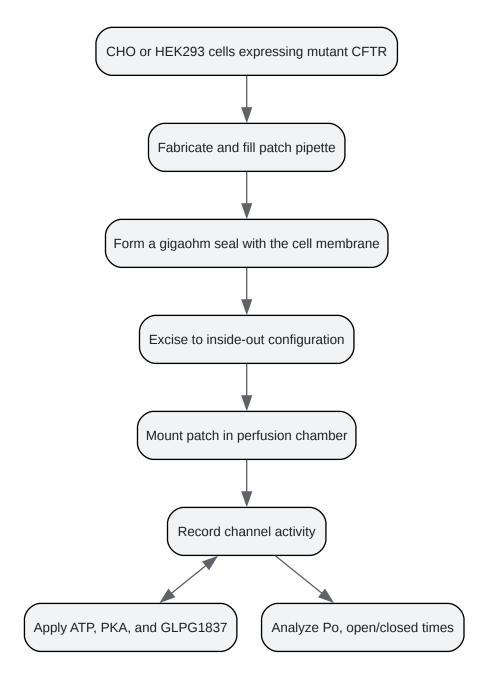
Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CFTR potentiator activity. The following sections provide comprehensive protocols for key in vitro assays.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.





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Patch-Clamp Experimental Workflow

- Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293)
 cells are transiently transfected with the desired CFTR mutant construct. Cells are typically
 incubated at a lower temperature (e.g., 27°C) for 24-48 hours post-transfection to enhance
 protein expression and trafficking to the cell surface.
- Solutions:



- Pipette Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2,
 5 mM CaCl2, 10 mM HEPES, pH 7.4.
- Bath Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.4.
- Activating Solution: Bath solution supplemented with 1 mM MgATP and the catalytic subunit of protein kinase A (PKA, 75 U/mL).
- Test Compound Solution: Activating solution containing the desired concentration of GLPG1837.

Recording:

- Borosilicate glass pipettes are pulled to a resistance of 3-5 M Ω .
- Inside-out patches are excised from transfected cells.
- The membrane potential is held at a constant voltage (e.g., -50 mV).
- Data is acquired using an appropriate patch-clamp amplifier and software.

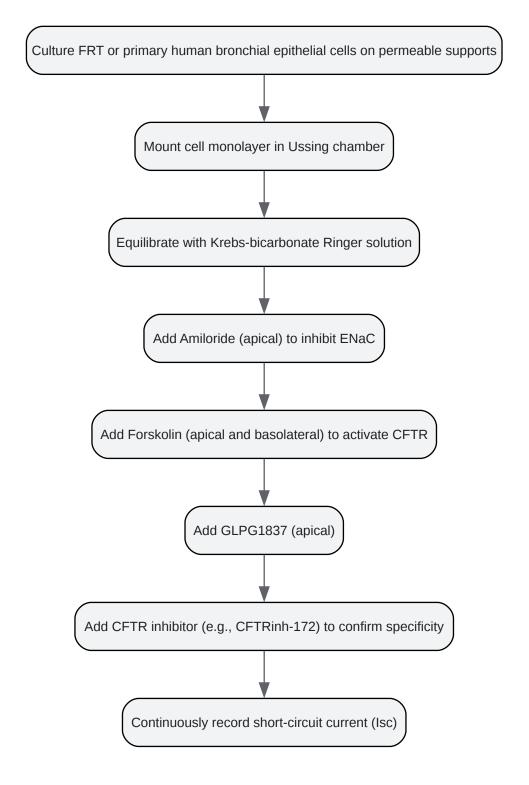
Data Analysis:

- The channel open probability (Po) is calculated as the total open time divided by the total recording time.
- Open and closed time histograms are generated to determine the mean open and closed times.

Ussing Chamber Assay

This assay measures ion transport across a polarized epithelial monolayer.





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Ussing Chamber Experimental Workflow

 Cell Culture: FRT cells stably expressing the CFTR mutation of interest or primary human bronchial epithelial cells are seeded on permeable supports and cultured until a confluent



monolayer with high transepithelial resistance is formed.

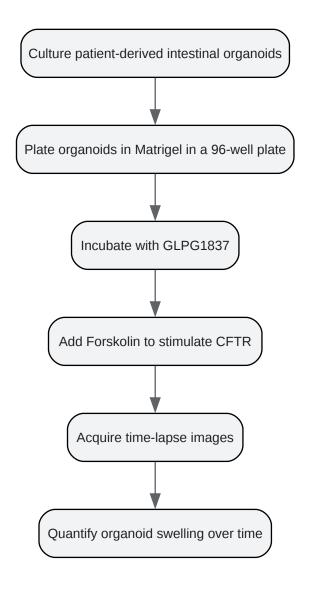
Solutions:

- Krebs-Bicarbonate Ringer (KBR) Solution: 117 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4,
 1.2 mM KH2PO4, 25 mM NaHCO3, 2.5 mM CaCl2, 11 mM D-glucose, gassed with 95%
 O2/5% CO2 to maintain pH 7.4.
- Measurement of Short-Circuit Current (Isc):
 - The cell monolayer is mounted in the Ussing chamber and bathed in KBR solution on both the apical and basolateral sides.
 - The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is recorded.
 - The following compounds are added sequentially:
 - Amiloride (100 μM, apical) to block the epithelial sodium channel (ENaC).
 - Forskolin (10 μM, apical and basolateral) to activate CFTR.
 - GLPG1837 (at various concentrations, apical) to potentiate CFTR activity.
 - A specific CFTR inhibitor (e.g., CFTRinh-172, 10 μM, apical) to confirm that the measured current is CFTR-dependent.
- Data Analysis: The change in Isc in response to each compound is measured and used to quantify CFTR activity.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model.





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Forskolin-Induced Swelling Assay Workflow

- Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and maintained in appropriate culture medium.
- Assay Setup:
 - Organoids are mechanically dissociated and seeded in a basement membrane matrix (e.g., Matrigel) in a 96-well plate.
 - The organoids are allowed to recover and form 3D structures for 24-48 hours.
- Drug Treatment and Imaging:



- Organoids are pre-incubated with GLPG1837 at various concentrations for a specified period (e.g., 1-24 hours).
- \circ Forskolin (5 μ M) is added to the culture medium to activate CFTR.
- Brightfield or fluorescence (if using a viability dye like Calcein AM) images of the organoids are captured at regular intervals (e.g., every 15 minutes) for a duration of 1-2 hours using an automated microscope.
- Data Analysis:
 - Image analysis software is used to measure the cross-sectional area of the organoids at each time point.
 - The increase in organoid area over time is calculated and plotted to determine the rate and extent of swelling. The area under the curve (AUC) is often used as a quantitative measure of CFTR function.

Conclusion

GLPG1837 is a potent CFTR potentiator that effectively restores the function of CFTR channels with gating mutations. Preclinical and clinical data demonstrate its ability to increase chloride transport and improve clinical outcomes in CF patients with these specific mutations. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of CFTR modulators, ultimately aiming to provide therapeutic benefit to a broader population of individuals with Cystic Fibrosis.

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